(R)-2,2-dimethylthiomorpholine-3-carboxylic acid
Overview
Description
®-2,2-dimethylthiomorpholine-3-carboxylic acid is a chiral compound with a unique structure that includes a thiomorpholine ring substituted with two methyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethylthiomorpholine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the thiomorpholine ring can be formed through intramolecular cyclization reactions. The reaction conditions typically involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-2,2-dimethylthiomorpholine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2,2-dimethylthiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The hydrogen atoms on the thiomorpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
®-2,2-dimethylthiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2,2-dimethylthiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiomorpholine ring and carboxylic acid group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2,2-dimethylthiomorpholine-3-carboxylic acid: The enantiomer of the ®-isomer, with similar chemical properties but different biological activity.
Thiomorpholine-3-carboxylic acid: Lacks the methyl groups, resulting in different chemical reactivity and biological properties.
2,2-dimethylmorpholine-3-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to different chemical and biological behavior.
Uniqueness
®-2,2-dimethylthiomorpholine-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both methyl groups and a sulfur atom in the thiomorpholine ring
Properties
IUPAC Name |
(3R)-2,2-dimethylthiomorpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNGSCRYZMXTEK-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](NCCS1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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